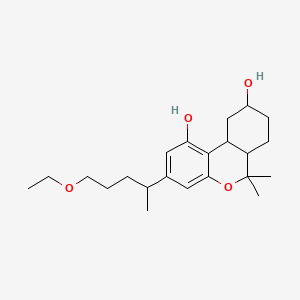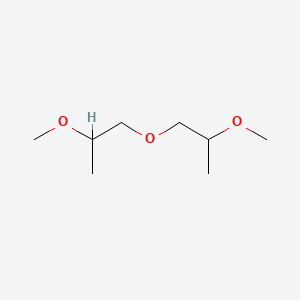
4-(beta-Bromophenethyl)morpholine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(beta-Bromophenethyl)morpholine hydrobromide is a chemical compound with the molecular formula C12H16BrNOBrH It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a bromophenethyl group attached to the nitrogen atom of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-Bromophenethyl)morpholine hydrobromide typically involves the reaction of morpholine with beta-bromophenethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(beta-Bromophenethyl)morpholine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the beta-bromophenethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenethylmorpholine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted morpholine derivatives.
Oxidation: Oxidized morpholine derivatives.
Reduction: Phenethylmorpholine.
Aplicaciones Científicas De Investigación
4-(beta-Bromophenethyl)morpholine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(beta-Bromophenethyl)morpholine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The morpholine ring may also contribute to the compound’s overall pharmacological profile by affecting its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)morpholine
- 4-(4-Morpholinyl)benzaldehyde
- 4-Bromopiperidine hydrobromide
Uniqueness
4-(beta-Bromophenethyl)morpholine hydrobromide is unique due to the presence of the beta-bromophenethyl group, which imparts distinct chemical and biological properties. This differentiates it from other morpholine derivatives, such as 4-(4-Bromophenyl)morpholine, which lacks the ethyl spacer between the bromophenyl group and the morpholine ring.
Propiedades
Número CAS |
93042-82-1 |
|---|---|
Fórmula molecular |
C12H17Br2NO |
Peso molecular |
351.08 g/mol |
Nombre IUPAC |
4-(2-bromo-2-phenylethyl)morpholine;hydrobromide |
InChI |
InChI=1S/C12H16BrNO.BrH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;/h1-5,12H,6-10H2;1H |
Clave InChI |
BHGDTCCHFABASY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(C2=CC=CC=C2)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


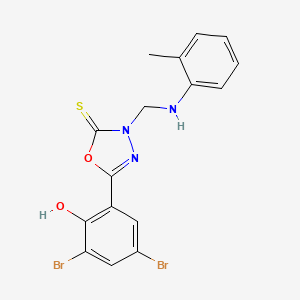
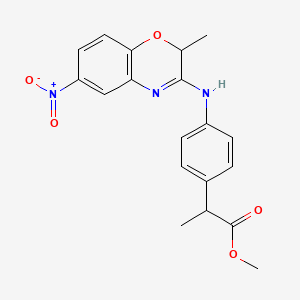

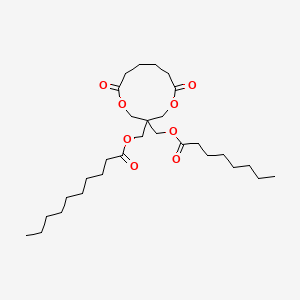
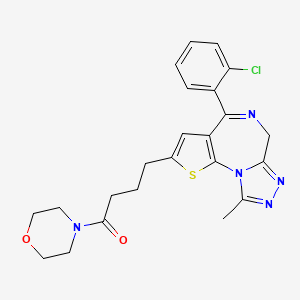


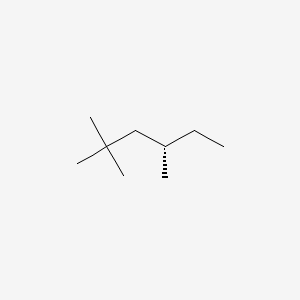

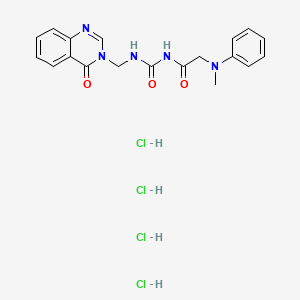
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)

